5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: is a complex organic compound that features a triazole ring, a brominated naphthyl group, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Bromination of the Naphthyl Group: The naphthyl group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Etherification: The brominated naphthyl group is then reacted with a suitable alcohol to form the naphthyloxy group.
Coupling Reaction: The triazole ring is coupled with the naphthyloxy group and the ethylphenyl group through a series of nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the brominated naphthyl group, potentially leading to dehalogenation or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the brominated naphthyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of the catalyst.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or electronic conductivity.
Biology and Medicine:
Drug Development: The compound’s triazole ring and brominated naphthyl group make it a candidate for drug development, particularly as an antifungal or anticancer agent.
Biological Probes: It can be used as a probe to study biological pathways involving sulfur-containing compounds.
Industry:
Agriculture: The compound may be used in the development of agrochemicals such as herbicides or fungicides.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that are involved in oxidative stress pathways or cell signaling.
Pathways Involved: It may modulate pathways related to apoptosis, cell proliferation, or inflammation by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
- 5-{[(6-CHLORO-2-NAPHTHYL)OXY]METHYL}-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 5-{[(6-FLUORO-2-NAPHTHYL)OXY]METHYL}-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Comparison:
- Uniqueness: The presence of the bromine atom in 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE imparts unique electronic and steric properties that can influence its reactivity and biological activity.
- Reactivity: Brominated compounds generally exhibit different reactivity patterns compared to their chlorinated or fluorinated counterparts, which can be advantageous in specific chemical reactions or biological assays.
Properties
Molecular Formula |
C21H18BrN3OS |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H18BrN3OS/c1-2-14-5-3-4-6-19(14)25-20(23-24-21(25)27)13-26-18-10-8-15-11-17(22)9-7-16(15)12-18/h3-12H,2,13H2,1H3,(H,24,27) |
InChI Key |
USCNWCZYBAKBHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)COC3=CC4=C(C=C3)C=C(C=C4)Br |
Origin of Product |
United States |
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